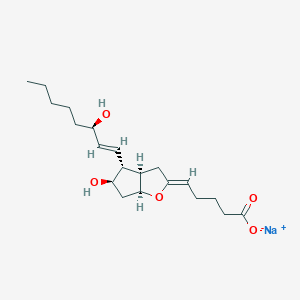

15-epi-Prostacyclin Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H31NaO5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |

InChI |

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1 |

InChI Key |

LMHIPJMTZHDKEW-MYQOGOCISA-M |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 15-epi-Prostacyclin Sodium Salt: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation, plays a crucial role in cardiovascular homeostasis. Its chemical instability has driven extensive research into more stable and selective analogs. Among the myriad of stereoisomers, 15-epi-Prostacyclin Sodium Salt represents a key compound for understanding the structure-activity relationships of prostacyclin and its receptor interactions. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with experimental insights and pathway visualizations.

Discovery and Characterization

The discovery of 15-epi-Prostacyclin was not a singular event but rather emerged from broader investigations into the synthesis and characterization of various prostacyclin diastereomers. Researchers, in their quest to understand the precise stereochemical requirements for biological activity, systematically synthesized and evaluated different epimers of prostacyclin. The 15-epi isomer, where the hydroxyl group at carbon 15 is in the opposite configuration to the naturally occurring prostacyclin, was prepared as part of these comprehensive studies.[1] The synthesis of both the methyl ester and the sodium salt forms of 15-epi-PGI2 has been reported in the scientific literature.[1]

Chemical Synthesis

The chemical synthesis of this compound, like that of prostacyclin itself, is a multi-step process that often utilizes key intermediates and stereocontrolled reactions. While specific, detailed protocols for the exclusive synthesis of the 15-epi epimer are not extensively published as standalone procedures, its preparation is described within the context of the synthesis of various prostacyclin diastereomers.

A general and reproducible method for the small-scale synthesis of prostacyclin and its analogs, including the 15-epi diastereomer, involves a modification of Whittaker's iodocyclization followed by dehydroiodination with a base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[1] The total synthesis of racemic (±)-15-epi-prostaglandin I2 methyl ester has also been achieved, with a key step being an aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative.

The general synthetic strategy often begins with a well-established prostaglandin intermediate, such as the Corey lactone, which provides the necessary stereochemistry for the cyclopentane ring. The upper and lower side chains are then introduced through a series of reactions, including Wittig-type olefination and reduction steps. The crucial C15 stereocenter is often established through the reduction of a corresponding 15-keto intermediate. The formation of the 15-epi isomer can occur if this reduction is not completely stereoselective, leading to a mixture of the 15(S) (natural) and 15(R) (epi) alcohols. These diastereomers can then be separated using chromatographic techniques.

Generalized Synthetic Workflow

Experimental Protocols

While detailed, step-by-step published protocols for the specific synthesis of this compound are scarce, the following outlines a general experimental approach based on established methods for prostacyclin synthesis, which would yield the 15-epi isomer as a separable diastereomer.

Key Experimental Stages:

-

Preparation of the Prostaglandin F2α analog: This typically starts from the Corey lactone diol, which undergoes a series of reactions to introduce the alpha and omega side chains. The stereochemistry at C-15 is critical and is often established via a stereocontrolled reduction of a C-15 ketone. Non-stereoselective reduction will lead to a mixture of 15-epimers.

-

Iodocyclization: The PGF2α analog is subjected to iodocyclization. A typical procedure would involve treating the PGF2α analog with iodine, potassium iodide, and potassium bicarbonate in an aqueous solvent system. This reaction forms the bicyclic ether structure characteristic of prostacyclins, with an iodine atom incorporated at the C-5 position.

-

Dehydroiodination: The resulting 5-iodo-PGI1 intermediate is then treated with a non-nucleophilic base, such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), in an appropriate organic solvent (e.g., toluene or benzene) to induce elimination of hydrogen iodide. This step forms the crucial enol ether double bond of the prostacyclin ring system, yielding a mixture of PGI2 methyl ester and 15-epi-PGI2 methyl ester.

-

Chromatographic Separation: The diastereomeric mixture of the methyl esters is then separated. This is a critical step and is typically achieved using high-performance liquid chromatography (HPLC) on a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The difference in polarity between the two epimers allows for their separation.

-

Saponification: The isolated 15-epi-PGI2 methyl ester is then saponified to the corresponding sodium salt. This is achieved by treating the ester with a stoichiometric amount of sodium hydroxide in a suitable solvent like aqueous methanol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Purification and Characterization: The final product, this compound, is purified, often by recrystallization or further chromatography. Its identity and purity are confirmed using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Prostacyclin and its analogs exert their biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The general signaling pathway for prostacyclin is well-established.

Prostacyclin Signaling Pathway

The biological activity of this compound is expected to be significantly different from that of the natural PGI2. The stereochemistry of the hydroxyl group at C-15 is known to be a critical determinant of biological potency. Generally, the 15(S) configuration is optimal for high affinity to the IP receptor and potent biological effects. The 15(R) or 15-epi configuration typically results in a substantial decrease in activity.

While specific quantitative data for this compound is limited in the public domain, studies on other 15-epi prostaglandin analogs have consistently shown reduced biological potency compared to their natural counterparts. For instance, in studies of other prostaglandin analogs, the 15-epi form often exhibits significantly lower affinity for the corresponding prostaglandin receptors and, consequently, a diminished ability to elicit downstream signaling events such as cAMP production or inhibition of platelet aggregation.

Table 1: Expected Comparative Biological Activity Profile

| Parameter | Prostacyclin (PGI2) | 15-epi-Prostacyclin |

| Receptor Binding Affinity (IP Receptor) | High | Significantly Lower |

| Inhibition of Platelet Aggregation | Potent | Markedly Reduced |

| Vasodilatory Effect | Potent | Markedly Reduced |

| Stimulation of cAMP Production | Strong | Weak |

Note: The data for 15-epi-Prostacyclin is qualitative and based on the generally observed effects of 15-epimerization on prostaglandin activity.

Conclusion

The discovery and synthesis of this compound have been instrumental in elucidating the strict stereochemical requirements for the biological actions of prostacyclin. While not a potent therapeutic agent itself due to its altered stereochemistry at a critical position, it serves as an invaluable tool for researchers in the field of prostanoid pharmacology and drug design. The synthetic pathways, though challenging, are accessible through established prostaglandin chemistry, allowing for its preparation for research purposes. Further investigation into the subtle biological effects of 15-epi-Prostacyclin may yet reveal unique properties or interactions that could inform the development of novel, highly selective prostaglandin-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 15-epi-Prostacyclin Sodium Salt

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a synthetic analog of prostacyclin (PGI2). This document details the molecular interactions, signaling cascades, and physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction to this compound

This compound is a stereoisomer of prostacyclin, a potent endogenous eicosanoid.[1] Like prostacyclin, it is a powerful vasodilator and a strong inhibitor of platelet aggregation.[2][3] These properties make it and its analogues critical therapeutic agents, particularly in the treatment of severe vasoconstrictive disorders like pulmonary arterial hypertension (PAH).[4][5] The sodium salt form, often referred to as epoprostenol when used as a drug, enhances its stability and solubility for pharmaceutical applications.[2][6]

The primary therapeutic effects of this compound are mediated through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][6]

Core Mechanism of Action: The IP Receptor Signaling Pathway

The pharmacological actions of this compound are initiated by its binding to the IP receptor, which is predominantly expressed on the surface of vascular smooth muscle cells and platelets.[5] The activation of the IP receptor triggers a well-defined intracellular signaling cascade.

2.1. Receptor Binding and G-Protein Activation

The IP receptor is primarily coupled to the stimulatory G-protein, Gs.[4][5] Upon agonist binding, the receptor undergoes a conformational change, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). This activation causes the dissociation of the Gαs subunit from the βγ-subunits.

2.2. Adenylyl Cyclase Activation and cAMP Production

The dissociated and activated Gαs subunit directly stimulates the enzyme adenylyl cyclase.[5] This enzyme then catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[5] This leads to a significant increase in intracellular cAMP concentrations, which is the central event in the signaling pathway.

2.3. Downstream Effects of Elevated cAMP

The subsequent physiological effects are tissue-specific and depend on the downstream targets of cAMP.

-

In Vascular Smooth Muscle Cells (VSMCs): The accumulation of cAMP activates Protein Kinase A (PKA).[2] PKA then phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition leads to a decrease in the phosphorylation of myosin light chains, reduced intracellular calcium levels, and ultimately, smooth muscle relaxation and vasodilation.[2] This vasodilatory effect is crucial for reducing pulmonary vascular resistance in patients with PAH.

-

In Platelets: In a similar fashion, elevated cAMP levels in platelets activate PKA. This activation cascade interferes with platelet activation processes, inhibiting granule release and the conformational changes of glycoprotein IIb/IIIa receptors that are necessary for platelet aggregation.[7] This results in a potent anti-thrombotic effect.[3][7][8]

Quantitative Pharmacological Data

| Compound | Receptor | Parameter | Value (nM) | Cell System |

| Iloprost | IP | Kᵢ | 3.9 | Recombinant Human Receptors |

| EP₁ | Kᵢ | 1.1 | Recombinant Human Receptors | |

| IP | EC₅₀ (cAMP) | 0.37 | Cells expressing human IP receptor | |

| EP₁ | EC₅₀ (Ca²⁺) | 0.3 | Cells expressing human EP₁ receptor | |

| Treprostinil | IP | Kᵢ | 32 | Recombinant Human Receptors |

| DP₁ | Kᵢ | 4.4 | Recombinant Human Receptors | |

| EP₂ | Kᵢ | 3.6 | Recombinant Human Receptors | |

| IP | EC₅₀ (cAMP) | 1.9 | Cells expressing human IP receptor | |

| DP₁ | EC₅₀ (cAMP) | 0.6 | Cells expressing human DP₁ receptor | |

| EP₂ | EC₅₀ (cAMP) | 6.2 | Cells expressing human EP₂ receptor | |

| Table compiled from data in[9]. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of prostacyclin analogues.

4.1. Protocol for Intracellular cAMP Measurement Assay

This protocol describes a method to quantify changes in intracellular cAMP levels in response to an IP receptor agonist.

-

Cell Culture:

-

Culture human pulmonary artery smooth muscle cells (HPASMCs) or a cell line stably expressing the human IP receptor (e.g., CHO-K1 cells) in appropriate growth medium until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a density of approximately 100,000 cells per well and allow them to adhere overnight.[10]

-

-

Assay Procedure:

-

Wash the cells once with a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).[10]

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) for 15-30 minutes at room temperature. This step prevents the degradation of cAMP and enhances the signal.[10]

-

Prepare serial dilutions of this compound and other reference agonists (e.g., Iloprost) in the stimulation buffer.

-

Add the agonist solutions to the wells in triplicate and incubate for 30 minutes at room temperature.[10] Include a vehicle control (buffer only).

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).[11]

-

Incubate the plates at room temperature for 10-20 minutes to ensure complete lysis.

-

Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA) or a bioluminescent assay (e.g., cAMP-Glo™ Assay) according to the manufacturer's instructions.[10][11][12]

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration for each sample.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

4.2. Protocol for Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure to measure the inhibitory effect of this compound on platelet aggregation.

-

Sample Preparation:

-

Collect whole blood from healthy, consenting volunteers via venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[13]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 194 x g) for 18 minutes at room temperature with no brake.[13]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1465 x g) for 20 minutes.[13] The PPP will be used to set the 100% aggregation baseline.

-

-

Aggregometry:

-

Turn on the light transmission aggregometer and allow it to warm up.

-

Pipette a sample of PRP into a cuvette with a magnetic stir bar and place it in the incubation well of the aggregometer.[14]

-

Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 2-5 minutes).

-

Calibrate the aggregometer by placing a cuvette with PRP to set 0% aggregation and a cuvette with PPP to set 100% aggregation.[14]

-

-

Measurement of Aggregation:

-

Move the cuvette containing the pre-incubated PRP sample to the assay well.

-

Add a platelet agonist such as Adenosine Diphosphate (ADP; e.g., 6.5 µM) or arachidonic acid (AA; e.g., 0.5 mM) to induce aggregation.[15]

-

Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

The maximum percentage of aggregation is determined for each concentration of the inhibitor.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).

-

Mandatory Visualizations

The following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of 15-epi-Prostacyclin via the IP receptor.

References

- 1. This compound | C20H31NaO5 | CID 132285240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. Prostacyclin (prostaglandin I2, PGI2) inhibits platelet adhesion and thrombus formation on subendothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 7. Effect of prostacyclin on platelets, polymorphonuclear cells, and heterotypic cell aggregation during hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of prostacyclin to inhibit activation of platelets during preparation of platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP₁ and EP₂ agonist [agris.fao.org]

- 10. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

The Physiological Role of 15-epi-Prostacyclin Epimers: An In-depth Technical Guide

This guide, therefore, provides a foundational understanding of the well-established physiological roles and signaling pathways of prostacyclin. This information serves as a crucial framework within which the potential, yet unconfirmed, activities of its 15-epi epimers can be considered. The experimental protocols detailed below are standard methods in the field and can be adapted for the future investigation of these specific epimers.

Introduction to Prostacyclin (PGI2)

Prostacyclin is a member of the eicosanoid family of signaling molecules derived from arachidonic acid.[1][2] It is primarily produced by vascular endothelial cells and plays a critical role in cardiovascular homeostasis.[2] Its two major, well-defined physiological functions are:

-

Vasodilation: Prostacyclin is a potent vasodilator, relaxing blood vessels and thereby increasing blood flow and decreasing blood pressure.[3]

-

Inhibition of Platelet Aggregation: It is the most potent endogenous inhibitor of platelet aggregation, preventing the formation of blood clots.[2]

The balance between prostacyclin and thromboxane A2 (a pro-aggregatory and vasoconstrictive eicosanoid) is crucial for maintaining a healthy vasculature.

Prostacyclin Signaling Pathway

Prostacyclin exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[3] The binding of prostacyclin to the IP receptor initiates a signaling cascade that leads to the physiological responses.

The canonical signaling pathway for prostacyclin is as follows:

Caption: Canonical Prostacyclin (PGI2) Signaling Pathway.

Quantitative Data on Prostacyclin and its Analogs

While specific quantitative data for 15-epi-Prostacyclin epimers is unavailable, the following table summarizes key parameters for prostacyclin and some of its well-studied synthetic analogs. This provides a reference for the expected range of activities for novel prostacyclin-related compounds.

| Compound | Receptor Binding Affinity (Ki, nM) | EC50 for Platelet Aggregation Inhibition (nM) | EC50 for Vasodilation (nM) |

| Prostacyclin (PGI2) | ~1 (IP Receptor)[4] | 0.5 - 2 | 0.5 - 5 |

| Iloprost | 1.3 (IP), 28 (EP1), 100 (EP3)[5] | 0.5 - 3 | 1 - 10 |

| Treprostinil | 20 (IP), 23 (DP1), 24 (EP2)[5] | 1 - 5 | 5 - 20 |

| Beraprost | ~30 (IP) | 5 - 15 | 10 - 50 |

Note: Values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the physiological role of 15-epi-Prostacyclin epimers.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of 15-epi-Prostacyclin epimers for the prostacyclin (IP) receptor and other prostanoid receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human IP receptor (e.g., HEK293-IP cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Competitive Radioligand Binding Assay:

-

Incubate the cell membranes with a constant concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost).

-

Add increasing concentrations of the unlabeled 15-epi-Prostacyclin epimers (or prostacyclin as a positive control).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the Ki (inhibition constant) for each epimer.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of 15-epi-Prostacyclin epimers on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Carefully collect the PRP supernatant.

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer, which measures changes in light transmission through a stirred suspension of PRP.

-

Pre-incubate PRP with various concentrations of the 15-epi-Prostacyclin epimers or vehicle control for a short period (e.g., 2 minutes).

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

Record the change in light transmission over time.

-

Calculate the percentage inhibition of aggregation for each concentration of the epimers.

-

Determine the EC50 (half-maximal effective concentration) for each epimer.

-

Vascular Smooth Muscle Relaxation Assay

Objective: To evaluate the vasorelaxant activity of 15-epi-Prostacyclin epimers.

Methodology:

-

Tissue Preparation:

-

Isolate arterial rings (e.g., from rat aorta or human pulmonary artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Connect the arterial rings to isometric force transducers to record changes in tension.

-

-

Vasorelaxation Measurement:

-

Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or U46619).

-

Once a stable contraction is achieved, add cumulative concentrations of the 15-epi-Prostacyclin epimers.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction tension.

-

Determine the EC50 for vasorelaxation for each epimer.

-

Measurement of Intracellular cAMP Levels

Objective: To determine if the biological effects of 15-epi-Prostacyclin epimers are mediated by an increase in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture and Treatment:

-

Culture relevant cells (e.g., human platelets or vascular smooth muscle cells).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with various concentrations of the 15-epi-Prostacyclin epimers for a defined time period.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

-

Normalize the cAMP levels to the total protein concentration in each sample.

-

Determine the dose-response relationship between the epimer concentration and cAMP levels.

-

Conclusion and Future Directions

While the physiological role of prostacyclin is well-established, the specific functions of its 15-epi epimers remain an unexplored area of research. The lack of available data highlights a significant knowledge gap. Future studies employing the experimental protocols outlined in this guide are necessary to elucidate the distinct pharmacological profiles of the 15-R and 15-S epimers of prostacyclin. Such research could potentially uncover novel therapeutic agents with improved selectivity and efficacy for the treatment of cardiovascular and inflammatory diseases. The synthesis and subsequent biological evaluation of these epimers are critical next steps in this endeavor.

References

- 1. 11,15-Epiprostaglandin E 2 and its enantiomer. Biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 15-arylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the 15-epi-Prostacyclin Sodium Salt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-epi-Prostacyclin Sodium Salt is a stereoisomer of the potent, naturally occurring vasodilator and platelet inhibitor, prostacyclin (PGI2). The alteration in stereochemistry at the 15-carbon position is predicted to significantly modulate its biological activity. While specific quantitative data for this compound is limited in publicly available literature, this guide delineates its expected signaling pathway based on the well-characterized mechanism of prostacyclin and the known impact of 15-epimerization on other prostanoids. This document provides a comprehensive overview of the anticipated receptor interactions, downstream signaling cascades, and methodologies for its further investigation.

Introduction to Prostacyclin and its Epimers

Prostacyclin (PGI2) is a lipid mediator from the eicosanoid family, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[1] It plays a crucial role in cardiovascular homeostasis. Its sodium salt, known as epoprostenol, is used clinically for conditions such as pulmonary arterial hypertension.[2] The biological effects of prostacyclin are mediated through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3]

The "15-epi" designation refers to an epimer of prostacyclin where the hydroxyl group at the 15th carbon is in the R configuration (15R) instead of the naturally occurring S configuration (15S). This stereochemical change is known to significantly impact the biological activity of prostaglandins, often leading to reduced receptor affinity and potency.

The Anticipated Signaling Pathway of this compound

Based on the known signaling of prostacyclin and the general effects of 15-epimerization on other prostaglandins, the signaling pathway of this compound is expected to be as follows:

-

Receptor Binding: this compound is anticipated to bind to the prostacyclin (IP) receptor, a member of the prostanoid receptor family. However, due to the 15-epi configuration, its binding affinity (Ki) is expected to be significantly lower than that of prostacyclin. It may also exhibit some affinity for other prostanoid receptors, such as the EP and DP receptors, though likely with low potency.

-

G-Protein Coupling: The IP receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor is expected to catalyze the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex will then stimulate the membrane-bound enzyme, adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentration.

-

Downstream Effectors: The primary downstream effector of cAMP is Protein Kinase A (PKA). Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

It is plausible that this compound may act as a partial agonist or even a competitive antagonist at the IP receptor, meaning it would bind to the receptor but elicit a submaximal response or block the binding of the full agonist (prostacyclin), respectively.

Signaling Pathway Diagram

Quantitative Data

Due to the limited availability of specific research on this compound, the following tables provide a comparative overview based on data for prostacyclin and the expected impact of 15-epimerization.

Table 1: Comparative Receptor Binding Affinity (Ki)

| Compound | Receptor | Species | Ki (nM) | Comments |

| Prostacyclin (PGI2) | IP | Human | ~1-10 | High affinity agonist. |

| 15-epi-Prostacyclin | IP | Human | Predicted >100 | Expected to have significantly lower affinity due to 15-epi configuration. |

| Iloprost | IP | Human | 3.9 | Stable prostacyclin analog, high affinity.[4] |

| Treprostinil | IP | Human | 32 | Stable prostacyclin analog, high affinity.[4] |

Table 2: Comparative Functional Potency (EC50 for cAMP Accumulation)

| Compound | Receptor | Cell Type | EC50 (nM) | Comments |

| Prostacyclin (PGI2) | IP | Platelets/Smooth Muscle | ~1-10 | Potent agonist for cAMP production. |

| 15-epi-Prostacyclin | IP | - | Predicted >1000 or no effect | Expected to be a very weak partial agonist or antagonist. |

| Iloprost | IP | Human cells | 0.37 | Potent agonist.[4] |

| Treprostinil | IP | Human cells | 1.9 | Potent agonist.[4] |

Experimental Protocols

To further characterize the signaling pathway of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for the Prostacyclin (IP) Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the IP receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow Diagram

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human prostacyclin (IP) receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of [3H]-Iloprost (a stable radiolabeled prostacyclin analog) at a fixed concentration (typically near its Kd).

-

50 µL of this compound at varying concentrations (e.g., 10^-10 to 10^-5 M) or buffer for total binding.

-

For non-specific binding, add a high concentration of unlabeled prostacyclin or iloprost (e.g., 10 µM).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate intracellular cAMP production, thereby determining its functional potency (EC50) and efficacy.

Experimental Workflow Diagram

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the IP receptor in a suitable medium.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Pre-incubate for 10-15 minutes.

-

Add varying concentrations of this compound (e.g., 10^-11 to 10^-5 M) to the wells. Include a positive control (e.g., prostacyclin or forskolin) and a vehicle control.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

-

These kits typically employ a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[5]

-

-

Signal Measurement:

-

Measure the signal (e.g., fluorescence ratio for HTRF, luminescence, or absorbance) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the EC50 (concentration for half-maximal response) and the maximum response (Emax). This will reveal whether the compound is a full agonist, partial agonist, or antagonist.

-

Conclusion

The signaling pathway of this compound is predicted to mirror that of prostacyclin, primarily involving the IP receptor, Gs protein, and the adenylyl cyclase/cAMP cascade. However, the critical stereochemical difference at the 15-position strongly suggests a significantly reduced affinity and potency, potentially resulting in partial agonism or antagonism. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the pharmacological profile of this compound, which is essential for assessing its potential therapeutic utility. Further research is warranted to elucidate the precise quantitative aspects of its interaction with the prostacyclin receptor and its downstream signaling effects.

References

- 1. MeSH Browser [meshb.nlm.nih.gov]

- 2. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of stable prostaglandins to investigate prostacyclin (PGI2)-binding sites and PGI2-sensitive adenylate cyclase in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vivo Effects of 15-epi-Prostacyclin Sodium Salt: A Technical Guide

Disclaimer: Publicly available in vivo research data specifically for 15-epi-Prostacyclin Sodium Salt is limited. This guide is therefore based on the well-characterized effects of its stereoisomer, Prostacyclin (PGI₂, also known as epoprostenol), which is the naturally occurring and more potent form. It is established that 15-epimers of prostaglandins generally exhibit similar biological activities but with reduced potency compared to their 15(S) counterparts.[1] Researchers should consider the data presented here as a qualitative and mechanistic reference, anticipating that higher concentrations of the 15-epi isomer may be required to achieve similar effects.

Introduction

This compound is a synthetic stereoisomer of prostacyclin (PGI₂), a potent endogenous mediator belonging to the eicosanoid family. Like PGI₂, its primary in vivo effects are vasodilation and the inhibition of platelet aggregation.[1][2] These actions are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This document provides a technical overview of the expected in vivo effects, underlying signaling pathways, and general experimental protocols relevant to the study of prostacyclin analogs like the 15-epi isomer.

Core Mechanism of Action: IP Receptor Signaling

Prostacyclin and its analogs exert their effects by binding to the IP receptor, which is predominantly coupled to the Gαs subunit of heterotrimeric G proteins.[3] This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets within the cell, ultimately leading to smooth muscle relaxation (vasodilation) and the inhibition of platelet activation and aggregation.[2][3]

Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway initiated by the binding of a prostacyclin analog to the IP receptor.

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

Primary In Vivo Effects

The two most prominent and well-documented in vivo effects of prostacyclin analogs are cardiovascular modulation and hemostasis regulation.

Cardiovascular Effects: Vasodilation

Activation of IP receptors on vascular smooth muscle cells leads to relaxation and vasodilation. In systemic circulation, this manifests as a dose-dependent decrease in blood pressure. Prostacyclin analogs are particularly effective vasodilators in the pulmonary vasculature and are used clinically to treat pulmonary arterial hypertension (PAH).[4]

Hematological Effects: Inhibition of Platelet Aggregation

Prostacyclin is the most potent endogenous inhibitor of platelet aggregation known.[2][3] By elevating cAMP levels in platelets, it prevents the increase in cytosolic calcium required for platelet activation, degranulation, and aggregation.[5] This antithrombotic effect is a key component of its physiological role in maintaining vascular homeostasis.

Quantitative Data (Reference: Epoprostenol)

The following tables summarize quantitative data from in vivo and in vitro studies using epoprostenol (PGI₂ sodium salt). This data provides a reference point for the expected effects of prostacyclin analogs.

Table 1: In Vivo Cardiovascular Effects of Epoprostenol Infusion in Humans

| Parameter | Dose Range (ng/kg/min) | Observation |

| Diastolic Blood Pressure | > 2 | Dose-dependent decrease |

| Heart Rate | > 2 | Tachycardia (increase in heart rate) |

| Pulmonary Vascular Resistance (PVR) | 2 - 10+ | Significant decrease |

| Systemic Vascular Resistance (SVR) | 2 - 10+ | Decrease |

| Data compiled from studies on healthy volunteers and patients with peripheral vascular disease. |

Table 2: In Vitro Platelet Aggregation Inhibition by Prostaglandins

| Compound | IC₅₀ (nM) for Human Platelet Aggregation | Notes |

| **Prostacyclin (PGI₂) ** | 5 | Potent inhibitor of ADP-induced aggregation.[1] |

| 15-epi-Prostacyclin | Not well established | Expected to be less potent (higher IC₅₀) than PGI₂ based on typical activity of 15(R) isomers.[1] |

| Iloprost | 1 - 6 (effective concentration) | Stable PGI₂ analog, equipotent or more potent than PGI₂ depending on the agonist used to induce aggregation.[6][7] |

Experimental Protocols

Detailed protocols should be developed based on specific research goals. The following provides a generalized methodology for assessing the primary in vivo effects of a prostacyclin analog.

Protocol: Assessment of In Vivo Cardiovascular Effects in a Rodent Model

-

Animal Model: Anesthetized Sprague-Dawley or Wistar rats.

-

Surgical Preparation:

-

Anesthetize the animal (e.g., with isoflurane or sodium pentobarbital).

-

Cannulate the carotid artery or femoral artery with a pressure transducer-linked catheter to monitor systemic arterial blood pressure and heart rate.

-

Cannulate the jugular vein for intravenous (IV) infusion of the test compound.

-

-

Compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS pH 9.0).

-

Allow the animal's blood pressure to stabilize and record baseline measurements for at least 20-30 minutes.

-

Infuse the compound intravenously using a syringe pump, starting with a low dose and increasing in a stepwise manner (e.g., 1, 3, 10, 30 ng/kg/min).

-

Maintain each infusion rate for a sufficient period (e.g., 5-10 minutes) to allow the hemodynamic response to stabilize.

-

-

Data Acquisition: Continuously record blood pressure (systolic, diastolic, mean) and heart rate throughout the experiment.

-

Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each dose administered. Plot a dose-response curve.

Protocol: Ex Vivo Platelet Aggregation Assay

-

Sample Collection: Collect whole blood from human volunteers or an animal model into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Carefully collect the supernatant, which is the PRP.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer. Add a sample of PRP to a cuvette with a stir bar and place it in the instrument to establish a baseline (100% light transmission).

-

Add a known concentration of this compound (or vehicle control) and incubate for a short period (e.g., 1-2 minutes).

-

Add a platelet aggregating agent (e.g., ADP, arachidonic acid, collagen) to induce aggregation.[6][7]

-

Record the change in light transmission over time as platelets aggregate.

-

-

Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a novel prostacyclin analog.

Caption: General workflow for characterizing a prostacyclin analog.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Receptor Binding Affinity of 15-epi-Prostacyclin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2) and its analogs are critical therapeutic agents, primarily targeting the prostacyclin receptor (IP receptor) to mediate vasodilation and inhibit platelet aggregation. The stereochemistry of these molecules is paramount to their biological activity. This technical guide provides an in-depth analysis of the receptor binding affinity of prostacyclin and its analogs for the IP receptor. While direct binding data for 15-epi-Prostacyclin Sodium Salt is not publicly available, this document will explore the well-established principles of prostacyclin-receptor interactions and the profound impact of stereochemistry at the C-15 position. By examining the binding characteristics of the native ligand and its clinically relevant analogs, alongside a discussion of the functional consequences of the 15-epi configuration in other prostanoids, this guide offers a scientifically grounded perspective on the anticipated receptor binding profile of this compound.

Introduction to the Prostacyclin (IP) Receptor

The prostacyclin receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1] Encoded by the PTGIR gene in humans, the IP receptor is predominantly expressed in vascular smooth muscle cells, platelets, and endothelial cells.[1] Its endogenous ligand is prostacyclin (PGI2), a lipid mediator synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[2] PGI2 is a potent vasodilator and the most potent endogenous inhibitor of platelet aggregation.[3] Due to its therapeutic properties, stable synthetic analogs of PGI2 have been developed for the treatment of conditions such as pulmonary arterial hypertension.[4]

Receptor Binding Affinity of Prostacyclin and its Analogs

The binding of an agonist to the IP receptor initiates a signaling cascade that mediates its physiological effects. The affinity of a ligand for the receptor is a key determinant of its potency. Quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are used to characterize this interaction.

While specific binding data for this compound is not available in the public domain, the binding affinities of PGI2 and its well-studied, clinically used analogs provide a crucial benchmark for understanding IP receptor pharmacology.

| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Prostacyclin (PGI2) | IP | Human | Platelets | [3H]-PGI2 | 16 (High affinity site), 382 (Low affinity site) | [5] | |

| Iloprost | IP | Human | HEK-293 | [3H]-Iloprost | 3.9 | [6] | |

| Iloprost | EP1 | Human | HEK-293 | [3H]-PGE2 | 1.1 | [6] | |

| Treprostinil | IP | Human | HEK-293 | [3H]-Iloprost | ~30 | [7] | |

| Treprostinil | DP1 | Human | 1321N1 | [3H]-BW245C | ~4.4 | [3] | |

| Treprostinil | EP2 | Human | HEK-293 | [3H]-PGE2 | ~3.6 | [3] | |

| Cicaprost | IP | Mouse | CHO | [3H]-Iloprost | [8] |

Note: The table summarizes representative data from various sources. Experimental conditions can influence absolute values.

The Critical Role of C-15 Stereochemistry

The stereochemistry of the hydroxyl group at the C-15 position of prostaglandins is a critical determinant of their biological activity.[9] Cyclooxygenase enzymes are highly specific, producing prostaglandins with the 15(S)-hydroxyl configuration.[9] This specific stereoisomer is essential for high-affinity binding to and activation of their respective receptors.

The inversion of stereochemistry at this position, resulting in the 15(R) or 15-epi configuration, has been shown to dramatically reduce or abolish the agonist activity of various prostaglandins. In some instances, these 15-epi analogs can act as competitive antagonists. For example, ent-11-epi-15-epi PGE2 methyl ester has been shown to competitively antagonize the contractile actions of PGE2 and PGF2α.[10] The oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase is a primary mechanism for the biological inactivation of prostaglandins.[11]

Given the established importance of the 15(S) configuration for the activity of prostacyclin and other prostanoids, it is highly probable that This compound , which possesses the 15(R) configuration, would exhibit significantly lower binding affinity and agonist potency at the IP receptor compared to native prostacyclin. It is also plausible that it may act as a weak partial agonist or even a competitive antagonist at the IP receptor. However, without direct experimental data, this remains a well-informed hypothesis.

IP Receptor Signaling Pathway

Upon agonist binding, the IP receptor undergoes a conformational change, leading to the activation of a coupled heterotrimeric Gs protein.[6] This initiates a downstream signaling cascade:

-

Gs Protein Activation: The activated Gs alpha subunit dissociates and activates adenylyl cyclase.[6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][12]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[12]

-

Physiological Response: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation), as well as inhibition of platelet activation.[7][12]

In addition to the canonical Gs-cAMP pathway, the IP receptor can also couple to other G proteins, such as Gq and Gi, in certain cell types, leading to the activation of alternative signaling pathways.[1]

References

- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 2. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostacyclin - Wikipedia [en.wikipedia.org]

- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 15-arylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of prostaglandin stereochemistry at the 15-carbon by cyclooxygenases-1 and -2. A critical role for serine 530 and valine 349 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 11,15-Epiprostaglandin E 2 and its enantiomer. Biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of Prostacyclin Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereospecific nature of the interaction between ligands and the prostacyclin receptor (IP receptor). Understanding this stereoselectivity is critical for the rational design of potent and specific therapeutic agents targeting the IP receptor, a key player in vascular homeostasis and a primary target for the treatment of conditions such as pulmonary arterial hypertension (PAH). This document outlines the quantitative differences in binding and functional potency between stereoisomers of IP receptor agonists, details the experimental protocols used to determine these parameters, and illustrates the associated signaling pathways.

Introduction to the Prostacyclin Receptor and Stereoisomerism

The prostacyclin (PGI₂) receptor, or IP receptor, is a G-protein coupled receptor (GPCR) that belongs to the prostanoid receptor family.[1] Upon activation by its endogenous ligand PGI₂ or synthetic analogs, the IP receptor primarily couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This signaling cascade ultimately leads to a variety of physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[2]

Prostacyclin analogs are complex molecules with multiple chiral centers. As a result, they can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while having the same chemical formula and connectivity, possess distinct three-dimensional arrangements of atoms. It is a well-established principle in pharmacology that biological macromolecules, such as receptors, are chiral and can exhibit a high degree of stereospecificity in their interactions with ligands. This guide focuses on the quantitative evidence of this stereospecificity at the IP receptor.

Quantitative Analysis of Stereospecific Interactions

The stereochemical configuration of prostacyclin analogs has a profound impact on their affinity for the IP receptor and their ability to elicit a functional response. This is clearly demonstrated by comparing the binding and activity of different stereoisomers of clinically relevant IP agonists.

Iloprost Stereoisomers

Iloprost, a stable synthetic analog of prostacyclin, is commonly prepared as a mixture of the 16(S) and 16(R) stereoisomers.[3] Studies have shown a significant difference in the biological activity and receptor binding characteristics between these two isomers. The 16(S) isomer is markedly more potent in its physiological effects and exhibits a much higher affinity for the platelet IP receptor.[3]

Table 1: Binding Affinity of Iloprost Stereoisomers at the Platelet IP Receptor [3]

| Stereoisomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| 16(S)-Iloprost | 13.4 | 665 |

| 16(R)-Iloprost | 288 | 425 |

Table 2: Functional Potency of Iloprost Stereoisomers [3]

| Stereoisomer | Potency (Inhibition of Platelet Aggregation) |

| 16(S)-Iloprost | ~20-fold more potent than 16(R) isomer |

| 16(R)-Iloprost | - |

The data clearly indicates that the 16(S) configuration is strongly preferred by the IP receptor, resulting in a more than 20-fold higher binding affinity (lower Kd) and a corresponding increase in functional potency compared to the 16(R) isomer.[3]

Beraprost Stereoisomers

Beraprost is another prostacyclin analog used in the treatment of PAH and is administered as a racemic mixture of four stereoisomers.[4] The single isomer, esuberaprost (beraprost-314d), has been isolated and studied, revealing significant pharmacological differences compared to the mixture. Esuberaprost is a highly potent IP receptor agonist.[4]

Table 3: Functional Potency of Esuberaprost vs. Beraprost Mixture [4]

| Ligand | cAMP Elevation in HEK-293-IP cells (EC₅₀, nM) | Inhibition of Human PASMC Proliferation (EC₅₀, nM) | Relaxation of Rat Pulmonary Arteries |

| Esuberaprost | 0.4 | 3 | ~5-fold more potent than Beraprost |

| Beraprost | ~10.4 (26-fold less potent) | 120 | - |

These findings demonstrate that the separation of stereoisomers can lead to a significant increase in desired activity. Esuberaprost is 26-fold more potent at elevating cAMP and 40-fold more potent at inhibiting smooth muscle cell proliferation than the racemic mixture of beraprost.[4]

Signaling Pathways of the Prostacyclin Receptor

The primary signaling pathway for the IP receptor involves its coupling to the Gs protein, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of vasodilation and inhibition of platelet aggregation.[5][6]

Figure 1. Canonical Gs-cAMP signaling pathway of the prostacyclin (IP) receptor.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[7]

Objective: To determine the equilibrium dissociation constant (Ki) of a non-radioactive test compound for the IP receptor.

Materials:

-

Cell membranes prepared from cells expressing the IP receptor (e.g., human platelets or recombinant cell lines like HEK293 or CHO cells).[3][8]

-

Radiolabeled IP receptor agonist (e.g., [³H]-iloprost).

-

Unlabeled test compounds (e.g., stereoisomers of an analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[8]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound.[9]

-

Nonspecific Binding: To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled standard agonist (e.g., 10 µM iloprost).

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. General workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the IP receptor and produce the second messenger cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in stimulating cAMP production.

Materials:

-

Whole cells expressing the IP receptor (e.g., HEK-293 or CHO cells).[10]

-

Test compounds (e.g., stereoisomers of an analog).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[10][11]

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Plate cells in 96-well plates and grow to a suitable confluency.[10]

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

-

Ligand Stimulation: Add varying concentrations of the test compounds to the cells and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[10]

-

Cell Lysis: Stop the stimulation and lyse the cells according to the cAMP kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP measurement using a competitive immunoassay (like HTRF or ELISA) or a bioluminescent reporter system.[11][12]

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion and Implications for Drug Development

The data and methodologies presented in this guide underscore the critical importance of stereochemistry in the interaction between ligands and the prostacyclin receptor. The significant differences in binding affinity and functional potency observed between stereoisomers of iloprost and beraprost highlight that the IP receptor's binding pocket is highly sensitive to the three-dimensional arrangement of interacting molecules.

For drug development professionals, these findings have several key implications:

-

Chiral Synthesis: The synthesis of prostacyclin analogs should be stereocontrolled to produce the single, most active isomer. The use of racemic mixtures can lead to lower overall potency and potentially introduce off-target effects from the less active isomers.

-

Structure-Activity Relationship (SAR): A thorough understanding of the stereospecific requirements of the IP receptor is essential for building accurate SAR models. This knowledge can guide the design of new, more potent, and selective IP receptor agonists.

-

Pharmacological Profiling: It is crucial to characterize the individual stereoisomers of any new drug candidate to fully understand its pharmacological profile.

References

- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP-Glo™ Assay Protocol [promega.sg]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of 15-epi-Prostacyclin Sodium Salt in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-epi-Prostacyclin Sodium Salt and its relevance in the study of platelet aggregation. While a less common epimer of the potent anti-platelet agent prostacyclin (PGI2), understanding its biological activity is crucial for comprehensive research in thrombosis, hemostasis, and the development of novel antiplatelet therapies. This document outlines the established signaling pathways, detailed experimental protocols, and comparative data for prostacyclin and its analogues.

Introduction to Prostacyclin and its Epimers

Prostacyclin (PGI2) is a member of the eicosanoid family of lipids and a powerful endogenous inhibitor of platelet activation and a vasodilator. Its sodium salt, epoprostenol, is used clinically to treat pulmonary hypertension. The biological activity of prostacyclin is stereospecific, and its epimers, such as this compound (the 15R isomer), are known to exhibit different potencies. Generally, 15(R) isomers of prostaglandins have reduced receptor agonist activity compared to their naturally occurring 15(S) counterparts. This suggests that this compound is a weaker inhibitor of platelet aggregation than PGI2.

Mechanism of Action: The Prostacyclin Signaling Pathway

Prostacyclin and its analogues exert their anti-aggregatory effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets. This G-protein coupled receptor, upon activation, initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.

The key steps in this pathway are:

-

Receptor Binding: Prostacyclin or its analogue binds to the IP receptor on the platelet membrane.

-

G-Protein Activation: The activated IP receptor stimulates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Inhibition of Platelet Activation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inhibition of pathways responsible for platelet shape change, granule release, and aggregation. This counteracts the pro-aggregatory effects of agents like thromboxane A2.

Technical Guide: Vasodilatory Properties of Prostacyclin Sodium Salt

Introduction for Researchers, Scientists, and Drug Development Professionals

Prostacyclin (PGI2) is a lipid mediator belonging to the eicosanoid family, synthesized from arachidonic acid by the vascular endothelium.[1] Its sodium salt, known pharmacologically as epoprostenol, is a potent vasodilator and a powerful inhibitor of platelet aggregation.[2][3] These properties make it a critical therapeutic agent, particularly in the management of pulmonary arterial hypertension (PAH).[4] This technical guide summarizes the current understanding of the vasodilatory effects of prostacyclin sodium salt, its mechanism of action, and relevant experimental data.

Mechanism of Action: Vasodilation

Prostacyclin sodium salt exerts its vasodilatory effects primarily through a receptor-mediated signaling cascade in vascular smooth muscle cells.[1] The process is initiated by the binding of prostacyclin to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of these cells.[3]

This binding event activates the associated Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels is the pivotal step leading to vasodilation.[3]

Elevated cAMP activates Protein Kinase A (PKA).[5] PKA then phosphorylates and inhibits myosin light chain kinase (MLCK). The inhibition of MLCK leads to the dephosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle and, consequently, vasodilation. This mechanism effectively counteracts vasoconstrictive stimuli.

Signaling Pathway Diagram

Caption: Prostacyclin-mediated vasodilation signaling pathway.

Quantitative Data on Vasodilatory Effects

The following tables summarize quantitative data from clinical studies on the vasodilatory effects of epoprostenol in patients with pulmonary hypertension.

Table 1: Hemodynamic Effects of Intravenous Epoprostenol in PAH Patients

| Parameter | Baseline (Mean) | Post-Epoprostenol (Mean) | Percentage Change | Citation |

| Mean Pulmonary Artery Pressure (mPAP) | 55 mmHg | 46 mmHg | -16.4% | [6] |

| Pulmonary Vascular Resistance (PVR) | 21.6 units | 13.7 units | -36.6% | [6] |

| Total Pulmonary Resistance | 21.6 units | 13.7 units | -36.6% | [6] |

Table 2: Dose-Ranging Effects of Intravenous Epoprostenol

| Epoprostenol Dose | Effect on Pulmonary Vascular Resistance (PVR) | Citation |

| Starting Dose (1-2 ng/kg/min) | Initial reduction in PVR | [6] |

| Maximum Tolerated Dose (9.2 ± 0.5 ng/kg/min) | Significant decrease in PVR | [6] |

Experimental Protocols

Detailed experimental protocols for the clinical studies cited are extensive. However, a general workflow for assessing the acute vasodilator response to epoprostenol in a clinical setting is outlined below.

General Workflow for Acute Vasodilator Response Testing

Caption: General experimental workflow for vasodilator testing.

Key Methodological Points:

-

Patient Population: Studies are typically conducted in patients diagnosed with pulmonary arterial hypertension.[4]

-

Administration: Epoprostenol is administered via continuous intravenous infusion due to its short half-life of approximately 42 seconds.[1][5]

-

Dosage: Dosing is initiated at a low rate (e.g., 1-2 ng/kg/min) and is gradually increased to the maximum tolerated dose, which is often limited by systemic side effects such as hypotension, headache, and flushing.[6]

-

Measurements: The primary endpoints for assessing vasodilation are changes in mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR), which are measured via right-heart catheterization.[4]

Conclusion

Prostacyclin sodium salt (epoprostenol) is a potent vasodilator with a well-established mechanism of action involving the IP receptor and the cAMP signaling pathway. Its clinical efficacy in reducing pulmonary vascular resistance has made it a cornerstone in the treatment of pulmonary arterial hypertension. While this guide provides a thorough overview of the vasodilatory properties of prostacyclin, further research is required to elucidate the specific pharmacological profile of its 15-epi isomer. Drug development professionals should consider the structure-activity relationship of prostacyclin analogs to predict the potential vasodilatory activity of novel isomers.

References

- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 2. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]

- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostacyclin - Wikipedia [en.wikipedia.org]

- 6. publications.ersnet.org [publications.ersnet.org]

The Anti-Inflammatory Potential of 15-epi-Prostacyclin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific anti-inflammatory effects of 15-epi-Prostacyclin Sodium Salt is limited in publicly available scientific literature. This guide, therefore, leverages the extensive research conducted on its parent compound, prostacyclin (PGI2), and its stable analogs to infer the potential mechanisms and effects of the 15-epimer. The information presented herein should be considered as a theoretical framework to guide future research into this specific compound.

Introduction to Prostacyclin and its Role in Inflammation

Prostacyclin (PGI2) is a lipid mediator from the prostanoid family, synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes.[1][2] While renowned for its potent vasodilatory and anti-platelet aggregation effects, prostacyclin also plays a complex and often paradoxical role in the inflammatory response.[1][2][3] Its actions can be either pro-inflammatory or anti-inflammatory, depending on the specific tissue, cellular context, and the nature of the inflammatory stimulus.[1]

This technical guide will explore the established anti-inflammatory properties of prostacyclin and its analogs, providing a foundation for investigating the potential therapeutic applications of this compound. We will delve into the molecular signaling pathways, summarize key quantitative data from relevant studies, and provide detailed experimental protocols that can be adapted for the study of this specific epimer.

Quantitative Data on the Anti-Inflammatory Effects of Prostacyclin and its Analogs

The following tables summarize the observed effects of prostacyclin and its analogs on various inflammatory markers and cell types. These data provide a quantitative basis for understanding the potential anti-inflammatory efficacy of related compounds like this compound.

| Compound | Model System | Measured Parameter | Observed Effect | Reference |

| Iloprost (Prostacyclin Analog) | Bleomycin-induced pulmonary fibrosis in mice | Pro-inflammatory and fibrotic cytokines (TNF-α, IL-6, TGF-β1) | Significant reduction in mRNA expression and protein levels | [1] |

| Iloprost | Bleomycin-induced pulmonary fibrosis in mice | Anti-fibrotic mediators (IFN-γ, CXCL10/IP-10) | Increased release | [1] |

| Iloprost | Human Monocytes | Th1-related chemokine (IP-10) | Suppression via the IP-receptor-cAMP pathway | [4] |

| Cicaprost (Prostacyclin Analog) | CD4+ Th2 cells from IP KO mice | Th2 cytokine production | Inability to suppress, confirming IP receptor specificity | [5] |

| Prostacyclin Analog (ONO-1301) | Ovalbumin-induced allergic airway inflammation in mice | Goblet-cell metaplasia, airway smooth muscle hypertrophy, submucosal collagen deposition | Decreased | [4] |

| Prostacyclin | Carrageenan-induced paw edema in IP-/- mice | Limb edema | Reduced by approximately 50% in IP-deficient mice, indicating a pro-inflammatory role in this model. | [1] |

Signaling Pathways in Prostacyclin-Mediated Anti-Inflammatory Responses

The primary mechanism through which prostacyclin and its analogs exert their effects is by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5] This interaction initiates a signaling cascade that has significant implications for inflammatory processes.

The Canonical IP Receptor-cAMP Pathway